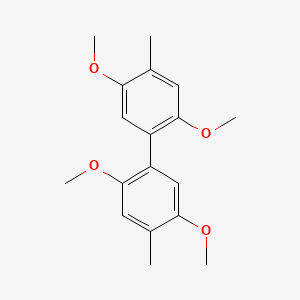![molecular formula C12H15BrFNOS B1651815 2-Propansulfinamid, N-[1-(2-Fluor-5-bromphenyl)ethyliden]-2-methyl, [S(R)]- CAS No. 1346145-51-4](/img/structure/B1651815.png)
2-Propansulfinamid, N-[1-(2-Fluor-5-bromphenyl)ethyliden]-2-methyl, [S(R)]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl, [S®]- is a chiral sulfinamide compound. It is known for its applications in asymmetric synthesis, particularly in the preparation of chiral amines and other enantioselective transformations. The compound’s unique structure, featuring a sulfinamide group and a substituted phenyl ring, makes it a valuable reagent in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl, [S®]- has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the preparation of enantiomerically pure compounds.
Medicine: Investigated for its role in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl, [S®]- typically involves the condensation of 1-(2-fluoro-5-bromophenyl)ethanone with ®-(+)-2-methyl-2-propanesulfinamide. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale reactions. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl, [S®]- undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.
Reduction: The compound can be reduced to the corresponding amine.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action for 2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl, [S®]- primarily involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through diastereoselective reactions. The sulfinamide group interacts with various reagents and substrates, guiding the stereochemistry of the reaction to produce enantiomerically enriched products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-2-Methyl-2-propanesulfinamide: Another chiral sulfinamide used in asymmetric synthesis.
tert-Butanesulfinamide: Commonly used in the synthesis of chiral amines.
(S)-(-)-2-Methyl-2-propanesulfinamide: The enantiomer of ®-(+)-2-methyl-2-propanesulfinamide, also used in asymmetric synthesis.
Uniqueness
2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl, [S®]- is unique due to the presence of the fluoro and bromo substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
1346145-51-4 |
|---|---|
Molekularformel |
C12H15BrFNOS |
Molekulargewicht |
320.22 g/mol |
IUPAC-Name |
(R)-N-[1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H15BrFNOS/c1-8(15-17(16)12(2,3)4)10-7-9(13)5-6-11(10)14/h5-7H,1-4H3/t17-/m1/s1 |
InChI-Schlüssel |
WOADMISSFZLHGL-QGZVFWFLSA-N |
SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |
Isomerische SMILES |
CC(=N[S@](=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |
Kanonische SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |
Key on ui other cas no. |
1194044-26-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-2-(1H-pyrazol-1-yl)-1-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B1651732.png)
![1-[(2-fluorophenyl)methoxy]-3-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}propan-2-ol](/img/structure/B1651733.png)
![1-[4-(1,3-Dihydro-2-benzofuran-5-carbonyl)piperazin-1-yl]-3,3-dimethylbutan-2-ol](/img/structure/B1651734.png)
![1-(octahydro-2H-1,4-benzoxazin-4-yl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B1651735.png)
![N-[1-[4-(Carbamoylamino)phenyl]ethyl]-3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B1651740.png)
![4-{[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B1651742.png)








